Ac-Ile-Glu-Thr-Asp-PNA

Descripción

Propiedades

IUPAC Name |

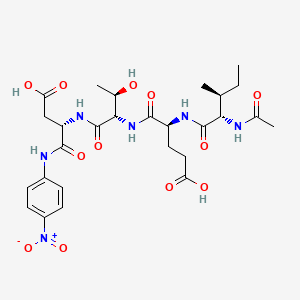

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURKTIGZAIQGR-BQCLNCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Ac-Ile-Glu-Thr-Asp-pNA Cleavage by Caspase-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, recognizes and cleaves the chromogenic substrate Ac-Ile-Glu-Thr-Asp-pNA (N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document provides a detailed overview of the signaling pathways leading to caspase-8 activation, the enzymatic mechanism of substrate cleavage, quantitative kinetic and inhibition data, and a comprehensive experimental protocol for measuring this activity.

Caspase-8 Activation: The Extrinsic Apoptosis Pathway

Caspase-8 is a cysteine-aspartic protease that functions as a key initiator of apoptosis triggered by external stimuli.[1][2] It is synthesized as an inactive zymogen, procaspase-8, which requires dimerization for activation.[1] This activation is a central event in the extrinsic apoptosis pathway, initiated by the ligation of death receptors on the cell surface.[3]

The process begins with the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors (e.g., Fas, TNFR1).[4][5] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[6] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective Death Effector Domains (DEDs).[5][7] This induced proximity facilitates the dimerization of procaspase-8, leading to its autoproteolytic cleavage and the formation of the active heterotetrameric enzyme, which is then released into the cytosol to propagate the apoptotic signal.[7][8] This multi-protein complex of the death receptor, FADD, and procaspase-8 is termed the Death-Inducing Signaling Complex (DISC).[3][4]

The Catalytic Mechanism of Ac-IETD-pNA Cleavage

Once activated, caspase-8 exhibits specificity for tetrapeptide sequences, cleaving its substrates C-terminal to an aspartic acid residue.[2] The Ac-IETD-pNA substrate is designed to mimic a natural caspase-8 cleavage site, with the IETD (Ile-Glu-Thr-Asp) sequence serving as the recognition motif.[9]

The cleavage of the peptide bond between aspartate (P1) and the p-nitroaniline (pNA) chromophore is executed by a catalytic triad within the caspase-8 active site.[6] This triad consists of Cysteine-360, Histidine-317, and the backbone carbonyl of Arginine-258.[6] The catalytic mechanism proceeds as follows:

-

Substrate Binding: The IETD tetrapeptide of the substrate binds to the S4-S1 subsites of the caspase-8 active site. The aspartate residue's carboxylate side chain is crucial for recognition and fits into the S1 pocket.

-

Nucleophilic Attack: The thiol group of Cys-360, activated by the imidazole ring of His-317, acts as a nucleophile, attacking the carbonyl carbon of the aspartate residue in the substrate.

-

Formation of a Tetrahedral Intermediate: This attack forms a covalent thiohemiacetal intermediate. The developing negative charge on the carbonyl oxygen (the "oxyanion") is stabilized by hydrogen bonds from the enzyme's active site, though not in a classical oxyanion hole.[6]

-

Release of p-Nitroaniline: The intermediate collapses, leading to the cleavage of the amide bond. The pNA group is protonated by His-317 and released as a free molecule.

-

Deacylation: The remaining acyl-enzyme intermediate is hydrolyzed by a water molecule, which is activated by His-317. This step regenerates the free, active enzyme and releases the Ac-IETD peptide.

The release of free pNA, which has a maximal absorbance at 405 nm, provides a continuous and quantitative measure of caspase-8 enzymatic activity.[10]

Quantitative Data: Kinetics and Inhibition

Understanding the quantitative aspects of the enzyme-substrate interaction is critical for assay development and inhibitor design.

Table 1: Kinetic Parameters for Caspase-8

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Caspase-8 substrate | 66 | Not Reported | Not Reported | |

| Ac-IETD-pNA | Not Reported | Not Reported | Not Reported |

Table 2: Inhibition of Caspase-8 Activity

| Inhibitor | Type | Ki (nM) | IC50 (µM) | Reference |

| Boc-IETD-aldehyde | Reversible, Covalent | 1 | Not Reported | [4] |

| Z-DEVD-aldehyde | Reversible, Covalent | 2 | Not Reported | [4] |

| Z-IETD-FMK | Irreversible, Covalent | Not Applicable | 0.46 | [11] |

Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue, thereby permanently inactivating the enzyme.[12][13]

Experimental Protocol: Colorimetric Caspase-8 Assay

This protocol outlines the steps for determining caspase-8 activity in cell lysates using the Ac-IETD-pNA substrate.

Materials and Reagents:

-

Cell Lysis Buffer: 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT.[14]

-

2x Reaction Buffer: 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% Glycerol, 4 mM EDTA. (Adapted from[14][15])

-

Substrate: Ac-IETD-pNA, 4 mM stock in DMSO.[15]

-

Positive Control: Recombinant active caspase-8.

-

Inhibitor Control: Z-IETD-FMK, 10 mM stock in DMSO.

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.

-

Prepare Cell Lysates:

-

Harvest and count cells. Pellet 3-5 x 106 cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). Dilute lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.

-

Assay Setup: In a 96-well plate, prepare the following reactions (total volume 100 µL):

-

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

-

Negative Control (Uninduced): 50 µL of lysate from untreated cells.

-

Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with 5 µL of Z-IETD-FMK (final concentration ~20-50 µM) for 10-15 minutes prior to adding the reaction buffer.

-

Blank: 50 µL of Cell Lysis Buffer.

-

-

Reaction Initiation:

-

Prepare a master mix of 2x Reaction Buffer with DTT added immediately before use (10 mM final concentration).

-

Add 50 µL of the 2x Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[15]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

-

Data Analysis:

-

Subtract the blank reading from all sample and control readings.

-

The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.

-

Alternatively, the concentration of released pNA can be calculated using a standard curve of free pNA or the Beer-Lambert law (Molar extinction coefficient ε for pNA is 10,500 M-1cm-1 at 405 nm).[14]

-

References

- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-8 specificity probed at subsite S(4): crystal structure of the caspase-8-Z-DEVD-cho complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. cephamls.com [cephamls.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sanbio.nl [sanbio.nl]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.fishersci.com [assets.fishersci.com]

The Role of Ac-Ile-Glu-Thr-Asp-pNA in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. This technical guide focuses on the chromogenic substrate Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a key research tool for investigating the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Understanding the kinetics and application of this tool is crucial for researchers studying apoptotic signaling and developing novel therapeutics that modulate this pathway.

The Extrinsic Apoptosis Pathway and the Role of Caspase-8

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their auto-proteolytic activation.[4][5]

Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity

Ac-IETD-pNA is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in the pro-caspase-3 precursor, a natural substrate of caspase-8.[8] The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-8, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[3][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-8 in the sample.

Data Presentation: Quantitative Properties of Ac-IETD-pNA

The following table summarizes key quantitative data for Ac-IETD-pNA, which is essential for designing and interpreting caspase-8 activity assays.

| Parameter | Value | Description |

| Molecular Formula | C₂₇H₃₈N₆O₁₂ | The chemical formula of the Ac-IETD-pNA molecule. |

| Molecular Weight | 638.6 g/mol | The mass of one mole of the Ac-IETD-pNA molecule.[7] |

| Km for Caspase-8 | 66 µM | The Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[1] |

| Optimal Absorbance | 405 nm | The wavelength at which the released p-nitroanilide (pNA) chromophore exhibits maximum absorbance.[3][7] |

| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | A constant that relates the absorbance of pNA to its concentration, used in the Beer-Lambert law to calculate the amount of product formed.[3] |

Table 1: Physicochemical and Kinetic Properties of Ac-IETD-pNA.

Experimental Protocols

Colorimetric Caspase-8 Activity Assay

This protocol provides a general framework for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.

Materials:

-

Cells of interest (treated and untreated controls)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Ac-IETD-pNA substrate (typically 2-4 mM stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce apoptosis in the experimental group using the desired stimulus. Include an untreated or vehicle-treated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1-5 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity to the total protein content.

-

-

Caspase-8 Assay:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to be equal with Assay Buffer.

-

Add the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing Assay Buffer and substrate but no lysate) from all readings.

-

Normalize the absorbance values to the protein concentration of each lysate.

-

Calculate the fold-increase in caspase-8 activity by comparing the normalized absorbance of the treated samples to the untreated control.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: The extrinsic apoptosis signaling pathway.

Caption: Workflow for a colorimetric caspase-8 activity assay.

Conclusion

Ac-IETD-pNA remains an indispensable tool for researchers investigating the extrinsic apoptotic pathway. Its specificity for caspase-8 and the straightforward nature of the colorimetric assay allow for the reliable quantification of this key initiator caspase's activity. By providing a direct measure of an early event in the apoptotic cascade, Ac-IETD-pNA facilitates the screening and characterization of potential therapeutic agents that target apoptosis, thereby advancing drug development efforts in oncology, immunology, and neurobiology. The detailed protocols and pathway diagrams in this guide offer a comprehensive resource for the effective application of Ac-IETD-pNA in apoptosis research.

References

- 1. innopep.com [innopep.com]

- 2. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Evolutionary and Functional Analysis of Caspase-8 and ASC Interactions to Drive Lytic Cell Death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. assets.fishersci.com [assets.fishersci.com]

Ac-IETD-pNA: A Technical Guide to Its Substrate Specificity for Initiator Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of focus in drug discovery for a multitude of diseases, including cancer and neurodegenerative disorders. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Caspases are broadly categorized into two main groups: initiator caspases (e.g., caspase-8, caspase-9, and caspase-10) and effector (or executioner) caspases (e.g., caspase-3, caspase-6, and caspase-7). Initiator caspases are activated upstream in response to pro-apoptotic signals and are responsible for activating the downstream effector caspases.

The chromogenic substrate N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA) has been widely adopted as a tool to measure the activity of initiator caspases, particularly caspase-8. The tetrapeptide sequence 'IETD' mimics the cleavage site in pro-caspase-3, a natural substrate of caspase-8.[1] Upon cleavage by an active caspase, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[2][3][4] This technical guide provides an in-depth analysis of the substrate specificity of Ac-IETD-pNA, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in its effective application.

Caspase Signaling Pathways

Caspase activation is tightly regulated and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[1] The proximity of multiple pro-caspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their auto-activation through dimerization and subsequent proteolytic cleavage. Active caspase-8 can then directly activate effector caspases, such as caspase-3 and caspase-7, or it can cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway.[5]

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome, a large protein complex that recruits and activates pro-caspase-9.[6] Activated caspase-9 then proceeds to activate effector caspases.

Substrate Specificity of Ac-IETD-pNA

While Ac-IETD-pNA is widely used as a caspase-8 substrate, it is important for researchers to be aware of its potential cleavage by other proteases. The specificity of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

A comprehensive review of the literature reveals that while Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other caspases and the serine protease Granzyme B.

| Enzyme | Caspase Family | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-8 | Initiator | 66[7] | N/A | N/A |

| Caspase-6 | Effector | N/A | N/A | N/A |

| Caspase-10 | Initiator | N/A | N/A | N/A |

| Granzyme B | Serine Protease | N/A | N/A | N/A |

| N/A: Data not available in the reviewed literature. |

Experimental Protocols

The following is a detailed protocol for a colorimetric caspase-8 activity assay in a 96-well microplate format, compiled from multiple sources.[1][5][7]

Materials and Reagents

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

2X Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT.

-

Ac-IETD-pNA Substrate: 4 mM stock solution in DMSO.

-

Positive Control: Recombinant active caspase-8.

-

Negative Control: Cell lysate from untreated/uninduced cells.

-

Plate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplate: Clear, flat-bottom.

Experimental Workflow

Detailed Procedure

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. A parallel culture of untreated cells should be maintained as a negative control.

-

Cell Harvest: Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.

-

Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubation: Incubate the cell suspension on ice for 10 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Lysate Collection: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to each well.

-

Add Substrate: Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The caspase activity can be expressed as the fold-increase in absorbance compared to the negative control. For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA produced.

Logical Relationships in Caspase-8 Activation and Substrate Cleavage

The activation of caspase-8 and its subsequent cleavage of Ac-IETD-pNA can be represented as a logical flow.

Conclusion

Ac-IETD-pNA is a valuable tool for monitoring the activity of initiator caspases, particularly caspase-8, in apoptotic studies. Its utility stems from the specific IETD recognition sequence and the straightforward colorimetric detection of the cleaved pNA product. However, researchers must remain cognizant of the potential for this substrate to be cleaved by other caspases, such as caspase-6 and caspase-10, as well as the non-caspase protease Granzyme B. When interpreting results, it is crucial to consider the cellular context and the potential for the activation of multiple proteases. For studies requiring a high degree of specificity, the use of more selective substrates or specific inhibitors is recommended. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the robust and reliable application of Ac-IETD-pNA in apoptosis research and drug development.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cephamls.com [cephamls.com]

- 3. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 4. Granzyme B Substrate VIII, Colorimetric - CAS 216757-29-8 - Calbiochem | 368067 [merckmillipore.com]

- 5. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innopep.com [innopep.com]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. haoranbio.com [haoranbio.com]

A Technical Guide to the Caspase-8 Activation Pathway and its Colorimetric Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the caspase-8 activation pathway, a critical signaling cascade in extrinsic apoptosis. It details the molecular events from death receptor ligation to the execution of programmed cell death and presents a comprehensive protocol for quantifying caspase-8 activity using the chromogenic substrate, N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA).

The Extrinsic Pathway of Apoptosis: Activating Caspase-8

Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis, a form of programmed cell death triggered by extracellular signals.[1] This pathway is initiated by the binding of death ligands, such as FasL or Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface.[2]

Upon ligand binding, these receptors trimerize and recruit adaptor proteins like Fas-Associated Death Domain (FADD) to their intracellular death domains.[3] FADD, in turn, recruits procaspase-8, the inactive zymogen form of the enzyme, via interactions between their respective death effector domains (DEDs).[3] This assembly of receptors, adaptor proteins, and procaspases forms the Death-Inducing Signaling Complex (DISC).[2]

Within the DISC, the high local concentration of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic cleavage.[4] This processing event generates the active heterotetrameric form of caspase-8, which is then released into the cytosol to propagate the apoptotic signal.[5] Active caspase-8 initiates the execution phase of apoptosis through two main branches:

-

Direct activation of executioner caspases : Caspase-8 directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.[2]

-

Engagement of the intrinsic pathway : Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptotic pathway and amplifying the death signal.

Beyond apoptosis, caspase-8 is also involved in other cellular processes, including the regulation of necroptosis, a form of programmed necrosis.[4]

Quantifying Caspase-8 Activity with Ac-IETD-pNA

The activity of caspase-8 can be reliably measured using the colorimetric substrate Ac-IETD-pNA. This assay is based on the ability of active caspase-8 to recognize and cleave the specific tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). The substrate consists of this peptide sequence linked to a chromophore, p-nitroanilide (pNA). When caspase-8 cleaves the substrate, the pNA moiety is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 400-405 nm. The amount of pNA released is directly proportional to the enzymatic activity of caspase-8 in the sample.

Data Presentation: Key Assay Parameters

Below is a summary of quantitative data relevant to the caspase-8 colorimetric assay.

| Parameter | Value | Description |

| Substrate | Ac-IETD-pNA | N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide |

| Enzyme | Caspase-8 | Initiator caspase of the extrinsic pathway |

| Detection Wavelength | 400 - 405 nm | Absorbance maximum for released p-nitroanilide (pNA) |

| Molar Extinction Coefficient (ε) | 10.5 mM⁻¹cm⁻¹ | For p-nitroanilide (pNA) at 405 nm |

| Michaelis Constant (Km) | 66 µM | Substrate concentration at which the reaction rate is half of Vmax |

| Specific Activity | >500 units/mg | For purified recombinant human caspase-8 |

| Unit Definition | 1 unit | Amount of enzyme that cleaves 1.0 nmol of Ac-IETD-pNA per minute at pH 7.4, 25°C |

| Typical Substrate Conc. | 200 µM | Final concentration used in many standard assay protocols |

Experimental Protocol: Colorimetric Caspase-8 Assay

This protocol provides a detailed methodology for determining caspase-8 activity in cell lysates.

A. Reagent Preparation

-

Cell Lysis Buffer (1X) : 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer (2X) : 40 mM HEPES (pH 7.4), 0.2% CHAPS, 10 mM DTT, 4 mM EDTA, 10% Sucrose. Store at 4°C. Add DTT fresh before use.

-

Caspase-8 Substrate (Ac-IETD-pNA) : Prepare a 4 mM stock solution in DMSO. Store protected from light at -20°C.

-

(Optional) Caspase-8 Inhibitor (Ac-IETD-CHO) : Prepare a 100 µM stock solution in DMSO for use as a negative control. Store at -20°C.

-

(Optional) pNA Standard : Prepare a series of known concentrations of pNA in assay buffer to generate a standard curve for absolute quantification.

B. Cell Lysate Preparation

-

Induce apoptosis in the experimental cell population (e.g., using anti-Fas antibody). Maintain a parallel culture of non-induced cells as a negative control.

-

Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the suspension on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is the cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

C. Assay Procedure (96-well plate format)

-

Dilute the cell lysates with chilled Cell Lysis Buffer to a final protein concentration of 1-2 mg/mL.

-

To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate (containing 50-200 µg of total protein).

-

Include the following controls:

-

Negative Control : Lysate from non-induced cells.

-

Blank Control : 50 µL of Cell Lysis Buffer without lysate to measure background absorbance of the reagents.

-

(Optional) Inhibitor Control : Pre-incubate lysate from apoptotic cells with 1 µL of Caspase-8 Inhibitor for 10 minutes before adding the substrate.

-

-

Add 50 µL of 2X Assay Buffer to each well.

-

Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well. The final concentration of the substrate will be 200 µM in a total volume of 105 µL.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

D. Data Analysis

The results can be expressed as a fold-increase in activity or as a specific activity.

-

Fold-Increase :

-

Subtract the absorbance value of the blank control from all other readings.

-

Calculate the fold-increase in caspase-8 activity by dividing the net absorbance of the apoptotic sample by the net absorbance of the non-induced control sample.

Fold Increase = (OD405 Apoptotic Sample - OD405 Blank) / (OD405 Non-induced Sample - OD405 Blank)

-

-

Specific Activity (nmol/min/mg) :

-

Use the Beer-Lambert law (A = εcl) and the pNA standard curve to calculate the concentration of pNA produced.

-

Calculate the specific activity using the following formula:

Specific Activity = (nmol of pNA) / (Reaction Time (min) x Protein Amount (mg))

-

References

Ac-Ile-Glu-Thr-Asp-pNA: A Technical Guide for Studying Extrinsic Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA), and its application in the study of extrinsic apoptosis. This document details the underlying signaling pathways, provides quantitative data on substrate kinetics, and offers detailed experimental protocols for its use in research and drug development.

Introduction to Extrinsic Apoptosis and the Role of Caspase-8

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is tightly regulated and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2]

The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands like Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) to their corresponding death receptors (e.g., FasR and TNFR1) on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), forming a Death-Inducing Signaling Complex (DISC).[3] Within the DISC, multiple procaspase-8 molecules are brought into close proximity, facilitating their auto-catalytic activation.[3] Activated caspase-8, an initiator caspase, then triggers a downstream cascade of executioner caspases, primarily caspase-3 and caspase-7, which dismantle the cell by cleaving key cellular substrates.[2][5]

Given its central role as the primary initiator caspase in the extrinsic pathway, the enzymatic activity of caspase-8 serves as a key indicator of this mode of apoptosis.

Ac-IETD-pNA: A Tool for Quantifying Caspase-8 Activity

This compound (Ac-IETD-pNA) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-8.[6][7] The peptide sequence, IETD, mimics the cleavage site in procaspase-3, a natural substrate of caspase-8.[7] The C-terminus of the peptide is conjugated to a chromophore, p-nitroaniline (pNA).[6]

In its intact form, Ac-IETD-pNA is colorless. However, upon cleavage by active caspase-8 between the aspartic acid (D) and the pNA moiety, free pNA is released.[6] This liberated pNA has a strong absorbance at 405 nm, allowing for the direct and quantitative measurement of caspase-8 activity using a spectrophotometer or microplate reader.[3][6] The rate of pNA release is directly proportional to the amount of active caspase-8 in the sample.

Quantitative Data

The following tables summarize the key quantitative parameters of Ac-IETD-pNA and its interaction with caspase-8.

Table 1: Physicochemical Properties of Ac-IETD-pNA

| Property | Value | Reference |

| Synonyms | Ac-Ile-Glu-Thr-Asp-p-nitroanilide, Caspase-8 Chromogenic Substrate I | [7] |

| CAS Number | 219138-21-3 | [7] |

| Molecular Formula | C₂₇H₃₈N₆O₁₂ | [7] |

| Molecular Weight | 638.6 g/mol | [7] |

| Purity | >95% | [7] |

| Appearance | Lyophilized powder | [7] |

| Solubility | Formic Acid: 1 mg/ml | [7] |

Table 2: Kinetic Parameters of Caspase-8 with Ac-IETD-pNA

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 66 µM | |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | 10,500 M⁻¹cm⁻¹ | [3] |

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in extrinsic apoptosis and the experimental procedures to study it is crucial for a clear understanding.

The Extrinsic Apoptosis Signaling Pathway

The following diagram illustrates the key steps of the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the action of Ac-IETD-pNA.

Caption: Extrinsic apoptosis pathway and the role of Ac-IETD-pNA.

Experimental Workflow for Caspase-8 Activity Assay

This diagram outlines the typical workflow for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.

Caption: Workflow for a colorimetric caspase-8 activity assay.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a caspase-8 activity assay using Ac-IETD-pNA. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Reagent Preparation

Cell Lysis Buffer (1X):

-

50 mM HEPES, pH 7.4

-

5 mM CHAPS

-

5 mM DTT

-

Optional: Protease inhibitor cocktail (cysteine protease inhibitors should be excluded)

Assay Buffer (1X):

-

20 mM HEPES, pH 7.4

-

2 mM EDTA

-

0.1% CHAPS

-

5 mM DTT

-

5% Sucrose

Ac-IETD-pNA Substrate Stock Solution (20 mM):

-

Dissolve Ac-IETD-pNA powder in DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.

p-Nitroaniline (pNA) Standard Stock Solution (10 mM):

-

Dissolve pNA powder in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

Cell Lysis Procedure

-

Cell Culture and Treatment: Culture cells to the desired density and induce apoptosis using the chosen method. Include an untreated control group.

-

Cell Harvesting: For adherent cells, scrape and collect them in ice-cold PBS. For suspension cells, pellet them by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL for 1-5 x 10⁶ cells).

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate can be used immediately or stored at -80°C for later use.

Caspase-8 Activity Assay

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

Assay Plate Setup: In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Add Assay Buffer: Add 50 µL of 2X Reaction Buffer (or an equivalent volume of 1X Assay Buffer to bring the final volume to 100 µL after substrate addition) to each well.

-

Substrate Addition: Add 5 µL of 4 mM Ac-IETD-pNA substrate (final concentration of 200 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from a blank well containing buffer and substrate but no lysate) from all readings.

-

To quantify the amount of pNA produced, a standard curve can be generated using the pNA standard stock solution.

-

Caspase-8 activity can be expressed as the fold-increase in absorbance compared to the untreated control or as a specific activity (e.g., nmol of pNA produced per minute per mg of protein).

-

Applications in Research and Drug Development

The Ac-IETD-pNA-based caspase-8 assay is a valuable tool for:

-

Basic Research: Elucidating the mechanisms of extrinsic apoptosis in various cell types and disease models.

-

Drug Discovery: Screening for compounds that induce or inhibit extrinsic apoptosis. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a key therapeutic strategy, and in inflammatory and neurodegenerative diseases, where inhibiting apoptosis may be beneficial.

-

Toxicology: Assessing the potential of chemicals or environmental agents to induce apoptosis.

-

Biomarker Development: Investigating caspase-8 activation as a potential biomarker for disease diagnosis or prognosis.

Conclusion

Ac-IETD-pNA is a reliable and widely used tool for the quantitative analysis of caspase-8 activity, providing a direct measure of extrinsic apoptosis. Its ease of use, coupled with the straightforward colorimetric detection method, makes it an indispensable reagent for researchers and drug development professionals investigating the intricacies of programmed cell death. This technical guide provides the foundational knowledge and practical protocols to effectively utilize Ac-IETD-pNA in the laboratory.

References

- 1. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. innopep.com [innopep.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

The Genesis and Utility of Ac-IETD-pNA: A Chromogenic Substrate for Probing Apoptotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes execute the demolition of the cell by cleaving specific protein substrates. The ability to accurately measure the activity of individual caspases is therefore paramount for dissecting apoptotic signaling pathways and for the screening of potential therapeutic agents that modulate this process. This technical guide delves into the discovery, development, and application of N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA), a widely utilized chromogenic substrate for the specific detection of caspase-8 activity.

The Discovery of Ac-IETD-pNA: Unraveling Caspase Specificity

The development of Ac-IETD-pNA was a direct result of seminal studies in the late 1990s aimed at elucidating the substrate specificities of the then-newly discovered caspase family. Two research groups, one led by Nancy A. Thornberry at Merck Research Laboratories and another by Robert V. Talanian at BASF Bioresearch Corporation, independently employed combinatorial peptide libraries to define the optimal recognition sequences for various caspases.

Thornberry and colleagues, in their 1997 publication in the Journal of Biological Chemistry, utilized a combinatorial approach to define the specificities of multiple caspases.[1][2] Their work revealed that caspases-6, -8, and -9 prefer a tetrapeptide sequence of (I/L/V)EXD, where X is any amino acid.[1] This finding was instrumental in differentiating the specificities of initiator caspases (like caspase-8) from executioner caspases.

Concurrently, Talanian and his team published a detailed analysis of caspase substrate specificities in the same journal in 1997.[3][4][5] Their research further refined the understanding of the P4-P1 amino acid preferences of individual caspases and provided a rational basis for the design of specific substrates and inhibitors. The IETD sequence was identified as a preferred cleavage site for caspase-8. This foundational work paved the way for the synthesis and characterization of Ac-IETD-pNA as a selective tool for monitoring caspase-8 activity.

Mechanism of Action

Ac-IETD-pNA is a synthetic tetrapeptide, N-acetyl-isoleucyl-glutamyl-threonyl-aspartic acid, conjugated to a chromophore, p-nitroaniline (pNA). The tetrapeptide sequence, IETD, mimics the cleavage site in the pro-domain of caspase-3, a natural substrate of caspase-8.[6][7] In its intact form, the substrate is colorless. However, upon cleavage by an active caspase following the aspartic acid residue, free pNA is released. This liberated pNA has a strong absorbance at 405 nm, providing a simple and sensitive colorimetric readout of enzyme activity.[8] The concentration of the released pNA is directly proportional to the caspase activity in the sample.

Quantitative Data: Kinetic Parameters of Ac-IETD-pNA

The efficacy of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Km) is the most comprehensive measure of an enzyme's catalytic efficiency and substrate preference. The following table summarizes the available kinetic data for the cleavage of Ac-IETD-pNA and related substrates by various caspases.

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Caspase-8 | Ac-IETD-pNA | 11 | 0.4 | 3.6 x 104 | Garcia-Calvo et al., 1998[6] |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | 1.8 | 1.9 x 105 | Garcia-Calvo et al., 1998 |

| Caspase-6 | Ac-VEID-pNA | 160 | 0.03 | 1.9 x 102 | Garcia-Calvo et al., 1998 |

| Caspase-7 | Ac-DEVD-pNA | 18 | 2.9 | 1.6 x 105 | Garcia-Calvo et al., 1998 |

| Caspase-9 | Ac-LEHD-pNA | 230 | 0.003 | 13 | Garcia-Calvo et al., 1998 |

Note: The table includes data for other caspase substrates to provide a comparative context for the specificity of Ac-IETD-pNA.

Experimental Protocols

Caspase-8 Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates using Ac-IETD-pNA.[9][10]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., TNF-α, FasL)

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2x Reaction Buffer (100 mM HEPES, pH 7.4, 10 mM DTT, 20% glycerol, 0.2% CHAPS)

-

Ac-IETD-pNA substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Plate cells at a desired density and allow them to attach overnight.

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

-

-

Preparation of Cell Lysates:

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 106 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Normalize the protein concentration of all samples with Cell Lysis Buffer.

-

-

Caspase-8 Assay:

-

To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-8 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.

-

Signaling Pathways and Experimental Workflows

Extrinsic Apoptosis Pathway

The following diagram illustrates the extrinsic apoptosis pathway, where caspase-8 plays a pivotal role as an initiator caspase.

Caption: Extrinsic apoptosis signaling pathway.

Experimental Workflow for Caspase-8 Assay

The logical flow of the experimental protocol for determining caspase-8 activity is depicted below.

Caption: Caspase-8 activity assay workflow.

Conclusion

Ac-IETD-pNA has established itself as an indispensable tool in the field of apoptosis research. Its development, rooted in the meticulous dissection of caspase substrate specificities, provides a clear example of how basic research into enzyme kinetics can lead to the creation of powerful reagents for cell biology and drug discovery. The simplicity and robustness of the colorimetric assay, combined with the high specificity of the IETD sequence for caspase-8, have made Ac-IETD-pNA a staple in laboratories worldwide. As our understanding of the intricate roles of individual caspases in health and disease continues to expand, the utility of such precisely designed molecular probes will undoubtedly remain of critical importance.

References

- 1. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., Houtzager, V. M., Novdstrom, P. A., Roy, S., Vaillancourt, J. P., Chapman, K. T. and Nicholson, D. W. (1997) A combinatorial approach defines specificities of members of the caspase family and granzyme, B. Functional relationsip established for key mediators of apoptosis. Journal of Biological Chemistry, 272, 17907-l7911. - References - Scientific Research Publishing [scirp.org]

- 3. Substrate specificities of caspase family proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate Specificities of Caspase Family Proteases [ouci.dntb.gov.ua]

- 5. Substrate specificities of caspase family proteases. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. cephamls.com [cephamls.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. immunoway.com.cn [immunoway.com.cn]

An In-Depth Technical Guide to the Principle of Colorimetric Caspase-8 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the colorimetric caspase-8 activity assay, a fundamental tool for studying apoptosis.

Core Principle of the Assay

The colorimetric assay for caspase-8 activity is a widely used method to quantify the enzymatic activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The assay's principle is centered on the specific proteolytic activity of caspase-8 on a synthetic peptide substrate that is conjugated to a chromophore.

The most commonly used substrate is Ac-IETD-pNA (Acetyl-Ile-Glu-Thr-Asp-p-Nitroaniline).[1][2] Caspase-8 recognizes and cleaves the peptide sequence Ile-Glu-Thr-Asp (IETD).[3] This sequence is based on the cleavage site within the pro-caspase-3 enzyme, a downstream target of caspase-8.[4]

Upon cleavage of the substrate by active caspase-8, the chromophore p-Nitroaniline (pNA) is released.[5] Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[4][5] The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-8 enzymatic activity in the sample.[4] By measuring the absorbance of the reaction mixture at 405 nm using a spectrophotometer or a microplate reader, the activity of caspase-8 can be quantified.[1]

The overall reaction can be summarized as follows:

Ac-IETD-pNA (colorless) + Active Caspase-8 → Ac-IETD (colorless) + pNA (yellow) [5]

Caspase-8 in the Extrinsic Apoptosis Pathway

Caspase-8 is a cysteine-aspartic protease that plays a pivotal role in initiating the extrinsic pathway of apoptosis, also known as the death receptor pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands to their corresponding death receptors on the cell surface.

Key players in this pathway include:

-

Death Ligands: Molecules like Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α).

-

Death Receptors: Transmembrane proteins such as Fas (also known as CD95 or APO-1) and TNF receptor 1 (TNFR1).

-

Adaptor Proteins: Fas-Associated Death Domain (FADD) is a crucial adaptor protein.

-

Initiator Caspase: Pro-caspase-8 is the inactive zymogen form.

-

Executioner Caspases: Downstream caspases like caspase-3 and caspase-7.

The binding of a death ligand to its receptor induces receptor trimerization and the recruitment of adaptor proteins like FADD to the intracellular death domain of the receptor. FADD, in turn, recruits multiple pro-caspase-8 molecules, bringing them into close proximity. This induced proximity leads to the auto-proteolytic cleavage and activation of pro-caspase-8 into its active form, caspase-8. Active caspase-8 can then initiate the execution phase of apoptosis through two main routes:

-

Direct Cleavage of Executioner Caspases: Active caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7.

-

Mitochondrial Amplification Loop: Active caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and promotes the release of cytochrome c, which then activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases.

The following diagram illustrates the extrinsic apoptosis signaling pathway:

Caption: Extrinsic Apoptosis Signaling Pathway.

Experimental Protocols

The following is a generalized, detailed methodology for the colorimetric caspase-8 activity assay, synthesized from common protocols.

Materials and Reagents

-

Cell Lysis Buffer: (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT).[5]

-

Assay Buffer: (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT).[5]

-

Caspase-8 Substrate (Ac-IETD-pNA): Typically supplied as a 4 mM stock solution.

-

Dithiothreitol (DTT): Often added to lysis and assay buffers immediately before use to a final concentration of 10 mM.[4]

-

Positive Control: Recombinant active caspase-8.

-

Negative Control: Cell lysate from untreated cells.

-

Caspase-8 Inhibitor (optional): (e.g., Ac-IETD-CHO) for specificity control.

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Microcentrifuge.

-

Protein assay reagents (e.g., Bradford or BCA).

Experimental Workflow Diagram

Caption: Colorimetric Caspase-8 Assay Workflow.

Detailed Step-by-Step Protocol

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus (e.g., anti-Fas antibody, TNF-α) for the appropriate duration. Include an untreated control cell population.[4]

-

Cell Lysis:

-

Prepare Cytosolic Extract:

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.[4]

-

Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube. Keep on ice.

-

-

Protein Concentration Determination:

-

Measure the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the caspase activity.

-

-

Assay Reaction Setup:

-

Reaction Initiation and Incubation:

-

Measurement:

-

Read the absorbance of each well at 405 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the absorbance value of the reagent blank from all other readings.

-

The caspase-8 activity can be expressed as the fold increase in absorbance compared to the uninduced control.[4]

-

Data Presentation and Interpretation

Quantitative data from a colorimetric caspase-8 assay is typically presented in a tabular format, allowing for a clear comparison of caspase activity across different experimental conditions.

Table 1: Example of Caspase-8 Activity in Jurkat Cells Treated with Anti-Fas Monoclonal Antibody. [4]

| Sample Condition | Protein Amount (µg) | Absorbance at 405 nm (O.D.) | Fold Increase in Activity |

| Uninduced Jurkat Cells | 50 | 0.15 | 1.0 |

| Jurkat Cells + Anti-Fas Ab (8 hours) | 50 | 0.85 | 5.7 |

| Uninduced Jurkat Cells | 100 | 0.28 | 1.0 |

| Jurkat Cells + Anti-Fas Ab (8 hours) | 100 | 1.55 | 5.5 |

| Uninduced Jurkat Cells | 200 | 0.52 | 1.0 |

| Jurkat Cells + Anti-Fas Ab (8 hours) | 200 | 2.80 | 5.4 |

Data is hypothetical and based on typical results presented in product manuals.[4]

Interpretation of Results:

An increase in the absorbance at 405 nm in treated samples compared to the untreated control indicates an elevation in caspase-8 activity, signifying the induction of the extrinsic apoptotic pathway. The fold increase provides a quantitative measure of this activation. It is important to ensure that the absorbance values fall within the linear range of the instrument. If the absorbance is too high, the samples may need to be diluted or the incubation time reduced.

Conclusion

The colorimetric caspase-8 activity assay is a robust, sensitive, and straightforward method for quantifying a key event in the extrinsic apoptotic pathway. Its reliance on a simple absorbance measurement makes it accessible to most research laboratories. By understanding the core principles, adhering to detailed experimental protocols, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to investigate the mechanisms of apoptosis in various biological systems and in the context of drug discovery and development.

References

- 1. ecotechbiotech.com [ecotechbiotech.com]

- 2. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Activity of caspase-8 determines plasticity between cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic caspase-8 substrate, Ac-Ile-Glu-Thr-Asp-pNA (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document details its chemical properties, mechanism of action, applications in apoptosis research, and a general protocol for its use in enzymatic assays.

Core Data Presentation

| Property | Value | Reference |

| CAS Number | 219138-21-3 | [1][2][3] |

| Molecular Formula | C27H38N6O12 | [1][2][3] |

| Molecular Weight | 638.62 g/mol | [1][2] |

| Synonyms | Ac-IETD-pNA, Caspase-8 Chromogenic Substrate I | [3][4] |

| Purity | ≥95% to ≥98% (vendor specific) | [3][4] |

| Appearance | Solid powder | [5] |

| Storage Conditions | -20°C | [3][4] |

| Solubility | Soluble in DMSO, Formic Acid, and Water | [3][5] |

Introduction and Mechanism of Action

This compound is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a downstream effector caspase.[5]

The principle of its use in assays is straightforward. In the presence of active caspase-8, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The amount of released pNA can be quantitatively measured by monitoring the absorbance of light at 405 nm.[4][6] The intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.

This substrate is also recognized by other caspases to a lesser extent, including caspase-6, caspase-10, and granzyme B, which should be considered when designing experiments.[5]

Applications in Research and Drug Development

The specificity and reliability of Ac-IETD-pNA make it an invaluable tool for:

-

Quantifying Caspase-8 Activity: It is widely used in biochemical assays to measure the enzymatic activity of caspase-8 in cell lysates and purified enzyme preparations.[7]

-

Studying Apoptosis: As a key initiator of the extrinsic apoptotic pathway, monitoring caspase-8 activity provides critical insights into the mechanisms of programmed cell death.

-

High-Throughput Screening: The colorimetric nature of the assay makes it suitable for high-throughput screening of potential inhibitors or activators of caspase-8, aiding in drug discovery and development.[7]

-

Diagnostic Research: Its application extends to the development of diagnostic tools for diseases where apoptosis plays a significant role.[7]

Signaling Pathway

Ac-IETD-pNA is utilized to probe the activity of caspase-8, a critical upstream enzyme in the death receptor-mediated apoptotic pathway. The activation of this pathway is a fundamental process in cellular homeostasis and disease.

Caption: Death Receptor-Mediated Apoptosis Pathway and Ac-IETD-pNA Cleavage.

Experimental Protocols

The following provides a generalized workflow for a colorimetric caspase-8 activity assay using Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.

Caption: General Workflow for a Caspase-8 Colorimetric Assay.

Detailed Methodologies

1. Reagent Preparation:

-

Lysis Buffer: A common lysis buffer composition is 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.

-

Assay Buffer: A typical 1x assay buffer may contain 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.

-

Ac-IETD-pNA Substrate Stock Solution: Prepare a stock solution (e.g., 2 mM) by dissolving the Ac-IETD-pNA powder in an appropriate solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

2. Sample Preparation (Cell Lysates):

-

Induce apoptosis in your cell line of interest using a known stimulus. A negative control (uninduced cells) should be run in parallel.

-

For adherent cells, detach them using trypsin and collect by centrifugation. For suspension cells, collect directly by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 million cells) and incubate on ice for 30 minutes, vortexing occasionally.[8]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure (96-well plate format):

-

To each well, add a standardized amount of protein from the cell lysate (e.g., 50-100 µg).

-

Add assay buffer to bring the total volume to 90 µL.

-

To initiate the reaction, add 10 µL of the 2 mM Ac-IETD-pNA substrate solution to each well, for a final concentration of 0.2 mM.

-

Incubate the plate at 37°C for 2-4 hours, or as determined by optimization experiments.[8]

-

Measure the absorbance at 405 nm using a microplate reader. The readings can be taken at multiple time points (kinetic assay) or at a single endpoint.

4. Data Analysis:

-

The caspase-8 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

-

Compare the activity in the induced samples to the uninduced control to determine the fold-increase in caspase-8 activity.

This comprehensive guide provides essential information for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. This compound | 219138-21-3 | FA110803 [biosynth.com]

- 2. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]

- 3. tribioscience.com [tribioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. file.elabscience.com [file.elabscience.com]

In-Depth Technical Guide: Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for the synthetic peptide Ac-Ile-Glu-Thr-Asp-PNA (Ac-IETD-pNA). This peptide is a valuable tool in apoptosis research, primarily serving as a chromogenic substrate for caspase-8.

Core Compound Information

This compound is a synthetic tetrapeptide with the sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid, acetylated at the N-terminus and conjugated to p-nitroaniline (pNA) at the C-terminus. It is designed to be a specific substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2][3][4] Upon cleavage by active caspase-8 at the aspartic acid residue, the p-nitroaniline is released, which can be quantified by its absorbance at 405 nm.[1][3][4][5]

While its primary application is in caspase-8 activity assays, some literature suggests it may also act as a mimetic of a region in the p67phox protein, potentially inducing apoptosis through caspase activation and inhibition of ATP production. However, its role as a caspase-8 substrate is more extensively documented.

Safety and Handling Guidelines

The following safety and handling information is summarized from available Safety Data Sheets (SDS).[6] It is imperative to handle this compound in a laboratory setting with appropriate safety measures in place.

Hazard Identification

Ac-IETD-pNA is not classified as a hazardous substance or mixture.[6] However, as with all laboratory chemicals, it should be handled with care to minimize exposure.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Skin Contact | Wash off with plenty of water. Remove contaminated clothing.[6] |

| Eye Contact | Flush eyes with running water for at least 15 minutes. Consult a physician if irritation persists.[6] |

| Inhalation | Remove to fresh air. Consult a physician if respiratory symptoms develop.[6] |

| Ingestion | Wash out mouth with water. Consult a physician.[6] |

Fire Fighting and Accidental Release

| Situation | Recommended Action |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[6] |

| Accidental Release | Use personal protective equipment. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Clean with inert absorbent material and dispose of in a suitable container. Prevent leakage into drains.[6] |

Handling and Storage

| Aspect | Guideline |

| Handling | Use personal protective equipment. Avoid contact with skin and eyes. No special handling requirements beyond standard laboratory practice. A laboratory fume hood is recommended where possible.[6] |

| Storage | Store at -20°C.[3][6] Protect from light.[6] Keep the container tightly sealed and properly labeled.[6] |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Engineering Controls | Use in a fume hood where applicable. Ensure proper ventilation.[6] |

| Eye/Face Protection | Use appropriate safety goggles.[6] |

| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6] |

| Respiratory Protection | If risk assessment indicates it is necessary, use a suitable respirator.[6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] |

Experimental Protocols

The primary application of Ac-IETD-pNA is in the colorimetric assay of caspase-8 activity.

Caspase-8 Activity Assay

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates.

Materials:

-

Cells of interest (treated to induce apoptosis and control)

-

Ac-IETD-pNA substrate

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest apoptotic and non-apoptotic cells (typically 1-2 x 10^6 cells).

-

Centrifuge for 4 minutes at 400 x g and remove the supernatant.

-

Resuspend the cell pellet in 100 µl of ice-cold cell lysis buffer per 10^7 cells.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add 50-100 µg of cell lysate protein to each well.

-

Bring the total volume in each well to 100 µl with reaction buffer.

-

Add 5 µl of Ac-IETD-pNA stock solution (typically 4 mM in DMSO, for a final concentration of 200 µM).

-

Include appropriate controls:

-

Blank (reaction buffer and substrate, no lysate)

-

Negative control (lysate from non-apoptotic cells)

-

Positive control (if available, purified active caspase-8)

-

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

The increase in absorbance at 405 nm is proportional to the caspase-8 activity in the sample.

-

Visualizations

Experimental Workflow: Caspase-8 Activity Assay

Caption: Workflow for a colorimetric caspase-8 activity assay.

Signaling Pathway: Extrinsic Apoptosis

Caption: Simplified extrinsic apoptosis signaling pathway.

Hypothetical Workflow: Investigating p67phox Mimicry

Caption: Proposed workflow to study p67phox mimetic effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ac-IETD-pNA peptide [novoprolabs.com]

- 3. Ac-IETD-pNA | CAS 219138-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. apexbt.com [apexbt.com]

- 5. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]

- 6. tribioscience.com [tribioscience.com]

Methodological & Application

Application Notes: Measuring Caspase-8 Activity In Vitro Using Ac-Ile-Glu-Thr-Asp-pNA

Introduction

Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) is a highly effective chromogenic substrate for the in vitro measurement of caspase-8 activity.[1][2][3][4][5] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death.[6][7][8][9] Its activation is a key event in the apoptotic signaling cascade, making the quantification of its activity essential for research in apoptosis, cancer, and various other diseases.[6][10] This document provides detailed application notes and protocols for the use of Ac-IETD-pNA in quantifying caspase-8 activity in cell lysates.

The assay is based on the enzymatic cleavage of the tetrapeptide sequence IETD by active caspase-8.[4][5] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[2][3][4][5][6][7] The rate of pNA release is directly proportional to the caspase-8 activity in the sample.

Principle of the Assay

The fundamental principle of this colorimetric assay is the specific recognition and cleavage of the Ac-IETD-pNA substrate by active caspase-8. The substrate consists of the IETD tetrapeptide, which mimics the natural cleavage site of caspase-8 substrates, conjugated to p-nitroaniline. In the intact substrate, pNA is colorless. Upon cleavage by caspase-8, free pNA is released, which has a distinct yellow color and a maximum absorbance at 405 nm. The concentration of the released pNA can be determined by spectrophotometry, and this is used to calculate the enzymatic activity of caspase-8.

Materials and Reagents

The following table summarizes the key materials and reagents required for the assay.

| Reagent/Material | Specifications | Storage |

| This compound | Purity: >95% | -20°C, protect from light |

| Cell Lysis Buffer | 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT | 4°C |

| Assay Buffer (2X) | 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose | 4°C |

| Dithiothreitol (DTT) | 1 M stock solution | -20°C |

| p-Nitroaniline (pNA) Standard | 10 mM stock solution in DMSO | -20°C |

| 96-well Microplate | Clear, flat-bottom | Room Temperature |

| Microplate Reader | Capable of measuring absorbance at 405 nm | N/A |

Substrate Specificity

While Ac-IETD-pNA is a preferred substrate for caspase-8, it can also be cleaved by other proteases, including caspase-6, caspase-10, and granzyme B.[1][11] Therefore, it is crucial to consider the cellular context and potential cross-reactivity when interpreting the results. The use of specific caspase-8 inhibitors as negative controls is highly recommended to confirm the specificity of the measured activity.

Quantitative Data

The following table provides essential quantitative information for the assay.

| Parameter | Value | Unit |

| Molar Extinction Coefficient of pNA (ε) | 10.5 | mM⁻¹cm⁻¹ |

| Wavelength of Maximum Absorbance (λmax) | 405 | nm |

| Recommended Substrate Concentration | 50 - 200 | µM |

| Typical Incubation Time | 1 - 4 | hours |

| Typical Incubation Temperature | 37 | °C |

Experimental Protocols

1. Preparation of Reagents

-

1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 2X stock with an equal volume of sterile, deionized water.

-

Lysis Buffer Working Solution: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM.

-

Ac-IETD-pNA Substrate Solution: Prepare a 4 mM stock solution of Ac-IETD-pNA in DMSO. Further dilute this stock solution in 1X Assay Buffer to the desired final concentration (e.g., 200 µM).

-